Saquinavir - 127779-20-8

Saquinavir

Catalog Number: EVT-253594
CAS Number: 127779-20-8
Molecular Formula: C38H50N6O5
Molecular Weight: 670.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Saquinavir is an aspartic acid derivative obtained by formal condensation of the primary amino group of (2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl]-3-hydroxy-1-phenylbutan-2-ylamine with the carboxy group of N(2)(-quinolin-2-ylcarbonyl)-L-asparagine. An inhibitor of HIV-1 protease. It has a role as a HIV protease inhibitor and an antiviral drug. It is a member of quinolines and a L-asparagine derivative.
Saquinavir is an HIV-1 protease inhibitor used in combination with [ritonavir] and other antiretrovirals for the treatment of human immunodeficiency virus-1 (HIV-1) infection. In 1995 it became the first protease inhibitor approved by the FDA, followed shortly by ritonavir in 1996, and remains in clinical use today due to a relatively benign adverse effect profile as compared to other antiretroviral therapies. While its efficacy was initially limited by exceptionally poor oral bioavailability (approximately 4%), its current indications require the co-administration of ritonavir - a potent enzyme inhibitor - that increases the bioavailability and subsequent serum concentrations of saquinavir, thus dramatically improving antiviral activity.
Saquinavir is a Protease Inhibitor. The mechanism of action of saquinavir is as a HIV Protease Inhibitor, and Cytochrome P450 3A Inhibitor.
Saquinavir is an antiretroviral protease inhibitor that is used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Saquinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and, rarely, can lead to clinically apparent acute liver injury. In HBV or HCV coinfected patients, highly active antiretroviral therapy with saquinavir may result of an exacerbation of the underlying chronic hepatitis B or C.
Saquinavir is a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease.
An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A.
See also: Saquinavir Mesylate (has salt form).
Future Directions

Drug Repurposing:

The ability of Saquinavir to inhibit the proteasome and its potential in promoting skull bone healing open doors for its repurposing as a therapeutic agent for other diseases, such as cancer and bone disorders. [, ] Further research is necessary to fully explore these possibilities.

Overcoming Drug Resistance:

Understanding the mechanisms of resistance to Saquinavir remains crucial in developing strategies to overcome treatment failure. Continued research in this area will aid in designing new protease inhibitors or treatment regimens with improved efficacy against resistant HIV strains. []

Delivery Systems:

Improving the bioavailability of Saquinavir through novel drug delivery systems, such as nanoparticles or liposomes, could enhance its therapeutic potential. [] These advancements might allow for lower doses, potentially reducing toxicity and treatment costs.

Ritonavir

Compound Description: Ritonavir is a human immunodeficiency virus type 1 (HIV-1) protease inhibitor. It is primarily used as a pharmacokinetic enhancer for other protease inhibitors, including saquinavir. Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the enzyme responsible for the metabolism of saquinavir and many other drugs .

Relevance: Ritonavir is frequently co-administered with saquinavir to increase saquinavir's bioavailability and plasma levels ,. By inhibiting CYP3A4, ritonavir reduces the metabolism of saquinavir, leading to higher and more sustained saquinavir concentrations in the body . This allows for lower doses of saquinavir to be used, potentially reducing toxicity while maintaining efficacy .

Atazanavir

Compound Description: Atazanavir is another HIV-1 protease inhibitor. Like saquinavir, it is metabolized by CYP3A4 . Atazanavir has also been shown to enhance the pharmacokinetics of saquinavir when co-administered, though the mechanism for this interaction requires further elucidation .

Nelfinavir

Compound Description: Nelfinavir is a potent HIV-1 protease inhibitor. Similar to saquinavir, it is primarily metabolized by the CYP3A4 enzyme system .

Relevance: Nelfinavir has been studied in combination with saquinavir and ritonavir for HIV treatment , . The interaction between nelfinavir and saquinavir/ritonavir is complex, and co-administration can lead to unpredictable changes in the concentrations of both drugs. While the clinical significance of this interaction is not fully understood, it highlights the importance of careful monitoring when using these drugs in combination.

Indinavir

Compound Description: Indinavir is an HIV protease inhibitor. Like saquinavir, indinavir is a substrate and inhibitor of CYP3A4 ,. It is used in combination with other antiretroviral agents for the treatment of HIV infection.

Relevance: Indinavir has been studied as part of combination therapies for HIV treatment, including regimens that incorporate saquinavir. Research indicates that prior exposure to indinavir can potentially influence the effectiveness of subsequent saquinavir-based therapies due to the emergence of drug resistance mutations . One notable study indicated that viral rebound on a ritonavir-saquinavir regimen was potentially linked to the presence of mutations associated with indinavir resistance.

Docosahexaenoic acid (DHA)

Relevance: DHA has been shown to inhibit saquinavir metabolism in vitro, specifically in the gut . This inhibition was found to be concentration-dependent and primarily reversible. Co-administration of DHA with saquinavir led to a significant increase in saquinavir bioavailability in rats, suggesting a potential for enhancing saquinavir's oral absorption and therapeutic efficacy.

Ketoconazole

Compound Description: Ketoconazole is an antifungal medication that also inhibits CYP3A4, similar to ritonavir. It is known to increase the plasma concentrations of saquinavir .

Imatinib

Relevance: While not directly structurally related to saquinavir, imatinib's relevance stems from its synergistic activity with saquinavir against both CML cells and neuroblastoma (NB) cell lines . Studies indicate that combining clinically achievable concentrations of saquinavir and imatinib enhanced anti-proliferative, anti-invasive, and pro-apoptotic effects in these cancer cells, suggesting a potential therapeutic benefit of this drug combination.

Source and Classification

Saquinavir is derived from the natural product quinaldic acid and is synthesized through various chemical processes that involve multiple steps and intermediates. It belongs to the pharmacological class of antiretroviral agents, specifically targeting HIV protease enzymes. Its chemical structure can be denoted by the formula C25H38N2O4S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Synthesis Analysis

The synthesis of saquinavir has undergone significant development since its discovery. Initial methods were lengthy and yielded low purity products. Recent advancements have led to more efficient protocols.

Key Synthesis Methods

Molecular Structure Analysis

Saquinavir's molecular structure is characterized by a complex arrangement that includes a quinoline ring system and multiple functional groups.

Structural Features

  • Molecular Formula: C25H38N2O4S
  • Molecular Weight: Approximately 462.66 g/mol
  • Key Functional Groups: The structure includes amide bonds, hydroxyl groups, and a sulfonic acid moiety.
  • Stereochemistry: Saquinavir possesses stereogenic centers that contribute to its biological activity; thus, its synthesis requires careful control over stereochemistry to ensure efficacy .
Chemical Reactions Analysis

Saquinavir participates in various chemical reactions during its synthesis and metabolism.

Key Reactions

  1. Formation of Amide Bonds: The core structure is formed through amide bond formation between quinaldic acid derivatives and L-asparagine.
  2. Hydrolysis Reactions: During metabolism, saquinavir undergoes hydrolysis mediated by enzymes such as CYP3A4, leading to inactive metabolites .
  3. Prodrug Formation: Research into prodrugs derived from saquinavir aims to improve bioavailability and stability through modifications like conjugation with polyethylene glycol .
Mechanism of Action

Saquinavir acts primarily as a competitive inhibitor of HIV protease, an enzyme crucial for viral maturation.

Mechanistic Insights

  • Binding: Saquinavir mimics the transition state of peptide bonds targeted by HIV protease, effectively binding to the enzyme's active site.
  • Inhibition: By occupying the active site, saquinavir prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication.
  • Efficacy: Studies indicate an inhibitory concentration (IC50) of approximately 9.92 μM against HIV protease, demonstrating its potency in obstructing viral life cycles .
Physical and Chemical Properties Analysis

Saquinavir exhibits several notable physical and chemical properties that influence its pharmacological effectiveness.

Applications

Saquinavir's primary application is in the treatment of HIV infections, but ongoing research explores its potential in other therapeutic areas.

Therapeutic Uses

  1. HIV Treatment: As part of combination antiretroviral therapy (cART), saquinavir helps manage HIV infection effectively.
  2. Potential Cancer Treatment: Recent studies suggest that saquinavir may inhibit certain cancer cell types through mechanisms similar to those used against HIV protease .
  3. COVID-19 Research: Preliminary investigations indicate that saquinavir may also act against SARS-CoV-2 proteases, suggesting potential utility in treating COVID-19 .

Properties

CAS Number

127779-20-8

Product Name

Saquinavir

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Molecular Formula

C38H50N6O5

Molecular Weight

670.8 g/mol

InChI

InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1

InChI Key

QWAXKHKRTORLEM-UGJKXSETSA-N

SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Solubility

Insoluble
In water, 0.22 g/100 mL @ 25 °C

Synonyms

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.